7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1033312-09-2
VCID: VC3393569
InChI: InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
SMILES: CN1CC(=O)NC2=C1C=CC(=C2)F
Molecular Formula: C9H9FN2O
Molecular Weight: 180.18 g/mol

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 1033312-09-2

Cat. No.: VC3393569

Molecular Formula: C9H9FN2O

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one - 1033312-09-2

Specification

CAS No. 1033312-09-2
Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
IUPAC Name 7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Standard InChI Key JLHJQEALGKKBER-UHFFFAOYSA-N
SMILES CN1CC(=O)NC2=C1C=CC(=C2)F
Canonical SMILES CN1CC(=O)NC2=C1C=CC(=C2)F

Introduction

Synthesis Methods

The synthesis of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves condensation reactions between appropriate precursors. A common method involves the reaction of a fluorinated aniline with a suitable aldehyde or ketone in the presence of a catalyst.

ReagentReaction ConditionsYield
4-Fluoroaniline, AcetoneHCl, reflux, 2 hours60-70%
4-Fluoroaniline, GlyoxalNaOH, room temperature, 24 hours50-60%

Biological Activity

Quinoxalines are known for their broad spectrum of biological activities. While specific data on 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is limited, related compounds have shown:

  • Antimicrobial Activity: Quinoxalines have been reported to exhibit activity against various bacteria and fungi.

  • Anticancer Activity: Some quinoxalines have demonstrated potential as anticancer agents by inhibiting cell proliferation.

Research Findings

Recent studies have focused on the modification of quinoxaline structures to enhance their biological activities. The introduction of fluorine and methyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds.

Compound ModificationBiological ActivityReference
Fluorination at the 7-positionEnhanced lipophilicity and potential bioavailability
Methylation at the 4-positionIncreased solubility and stability

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